molecular formula C17H14FN3O4S2 B2700541 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide CAS No. 923234-98-4

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide

Cat. No.: B2700541
CAS No.: 923234-98-4
M. Wt: 407.43
InChI Key: QCFLZINPNSKRSJ-UHFFFAOYSA-N
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Description

Thiazole derivatives, which this compound is, are a class of organic compounds that contain a ring made up of one nitrogen atom, one sulfur atom, and three carbon atoms . They are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities .


Synthesis Analysis

The synthesis of thiazole derivatives typically involves the reaction of an alpha-halo ketone with thiourea or thioamide to form an intermediate, which is then cyclized to form the thiazole ring . The specific synthesis process for this compound would depend on the exact structure and substituents present .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques, including 1H and 13C NMR, IR, and LCMS . These techniques can provide information about the types of atoms present, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present on the thiazole ring. These can include nucleophilic substitutions, electrophilic aromatic substitutions, and reactions with various reagents to form new bonds or functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific thiazole derivative would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

One of the scientific research applications involves the synthesis and biochemical evaluation of derivatives similar to N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzenesulfonamide as inhibitors of kynurenine 3-hydroxylase. These compounds have been found to show high-affinity inhibition of the enzyme in vitro, which plays a significant role in the kynurenine pathway, implicated in several neurological disorders. Such inhibitors could potentially be used to explore the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antimicrobial Activities

Another area of application includes the development of derivatives for antimicrobial purposes. Research on closely related compounds has demonstrated high anti-Mycobacterium smegmatis activity, indicating potential utility in tackling infections caused by mycobacteria (Yolal et al., 2012).

Anticancer Activity

Investigations into the anticancer properties of derivatives have been carried out, with findings suggesting that certain modifications on the sulfonamide moiety can lead to compounds with significant anticancer activity. This includes the ability to bind and cleave DNA, inducing apoptosis in cancer cells, thus offering a potential pathway for developing new cancer therapies (González-Álvarez et al., 2013).

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of new sulfonamide molecules, exploring their structural properties and reactivity. This foundational work aids in understanding the chemical behavior of these compounds and potentially designing new molecules with tailored properties for various applications (Murthy et al., 2018).

Environmental and Biological Sensing

Furthermore, derivatives have been developed as fluorescent probes for the selective detection of thiophenols over aliphatic thiols, which is crucial in environmental and biological sciences. These compounds offer a method for sensitive and selective detection techniques, essential for monitoring toxic substances and understanding biological processes (Wang et al., 2012).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their structure and the biological target they interact with. Some thiazole derivatives have been found to inhibit certain enzymes, block receptor activity, or interfere with cellular processes .

Safety and Hazards

The safety and hazards associated with a specific thiazole derivative would depend on its structure and biological activity. Some thiazole derivatives may be toxic or hazardous, and appropriate safety precautions should be taken when handling them .

Future Directions

Thiazole derivatives are a promising class of compounds with a wide range of biological activities. Future research may focus on synthesizing new thiazole derivatives with improved activity or specificity, understanding their mechanisms of action, and developing them into effective therapeutic agents .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c18-13-4-1-3-12(9-13)17-20-14(11-26-17)7-8-19-27(24,25)16-6-2-5-15(10-16)21(22)23/h1-6,9-11,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFLZINPNSKRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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